(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a dichlorophenyl group, a fluorine atom, and a pyrrolidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the dichlorophenyl and fluorine substituents is achieved through electrophilic aromatic substitution reactions. The final step involves the attachment of the pyrrolidinyl group through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Chemistry
In chemistry, (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-((3,4-Dichlorophenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((3,4-Dichlorophenyl)amino)-6-methylquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(4-((3,4-Dichlorophenyl)amino)-6-quinolin-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluorine substituent.
Uniqueness
The presence of the fluorine atom in (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a more attractive candidate for drug development compared to its analogs.
Properties
IUPAC Name |
[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O/c21-16-5-4-13(10-17(16)22)25-19-14-9-12(23)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNFHBFFWSBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.